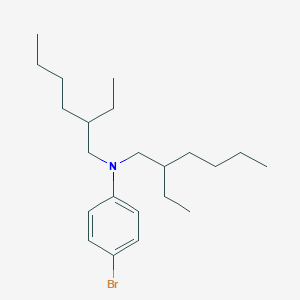
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique properties and applications in various fields It is an ionic liquid, which means it is composed entirely of ions and remains liquid at relatively low temperatures
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with epichlorohydrin, followed by quaternization with hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents used include water or ethanol.
Reaction Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ion exchange reactions typically involve the use of salts like sodium bromide or potassium iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions will produce different ionic liquids with varying anions.
科学研究应用
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s unique structure allows it to interact with various biological and chemical systems, influencing processes such as enzyme activity and molecular transport .
相似化合物的比较
1-(2,3-Dihydroxypropyl)-2-nitroimidazole: This compound shares a similar backbone but includes a nitro group, which significantly alters its chemical properties and applications.
1-tetradecyl-3-(2’,3’-dihydroxypropyl)imidazolium chloride: This hydroxyl-functionalized ionic liquid is used in similar applications but has a longer alkyl chain, affecting its solubility and interaction with other molecules.
Uniqueness: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to form stable ionic liquids at low temperatures and its environmental friendliness further enhance its appeal in scientific research and industrial applications.
属性
CAS 编号 |
659719-43-4 |
|---|---|
分子式 |
C7H15ClN2O2 |
分子量 |
194.66 g/mol |
IUPAC 名称 |
3-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propane-1,2-diol;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-2-3-9(6-8)4-7(11)5-10;/h2-3,7,10-11H,4-6H2,1H3;1H |
InChI 键 |
LKSKSRUSLWWGDH-UHFFFAOYSA-N |
规范 SMILES |
CN1C[NH+](C=C1)CC(CO)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)

![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)

![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
